

Adenine-13C5 chemical properties for scientific researchers.

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Compound of Interest

Compound Name: Adenine-13C5

Cat. No.: B12375613

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An In-depth Technical Guide to **Adenine-13C5** for Scientific Researchers

Introduction

Adenine-13C5 is a stable isotope-labeled version of adenine, a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and essential cofactors (NAD, FAD).[1] In this isotopologue, all five carbon atoms in the adenine molecule have been replaced with the heavy isotope, carbon-13. This substitution makes it an invaluable tool for researchers in various fields, including biochemistry, drug development, and metabolic studies. The key advantage of using **Adenine-13C5** is its utility as a tracer in biological systems.[1] Because it is chemically identical to its unlabeled counterpart, it participates in the same biochemical reactions. However, its increased mass allows it to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways involving **Adenine-13C5**.

Core Chemical and Physical Properties

The fundamental properties of **Adenine-13C5** are summarized below. These values are essential for experimental design, including preparing solutions of known concentrations and for analytical instrumentation setup.

General and Computational Properties

Property	Value	Source
Molecular Formula	$^{13}\text{C}_5\text{H}_5\text{N}_5$	PubChem[2]
Molecular Weight	140.09 g/mol	PubChem[2]
Exact Mass	140.07126936 Da	PubChem
Monoisotopic Mass	140.07126936 Da	PubChem
Topological Polar Surface Area	80.5 Å ²	PubChem
XLogP3	-0.1	PubChem
Synonyms	6-Aminopurine-13C5, Vitamin B4-13C5	MedchemExpress

Experimental Protocols and Applications

Adenine-13C5 is primarily used as a tracer to investigate metabolic pathways and as an internal standard for the quantification of adenine and its derivatives in complex biological samples.

Metabolic Labeling and Flux Analysis

Metabolic labeling with **Adenine-13C5** allows researchers to trace the incorporation of adenine into nucleotides and nucleic acids, providing insights into the dynamics of purine metabolism.

Objective: To quantify the rate of de novo synthesis versus the salvage pathway for purine nucleotide production in cultured cells.

Detailed Methodology:

- **Cell Culture:** Grow the cell line of interest (e.g., HepG2) in a standard growth medium to the desired confluency (typically 70-80%).
- **Preparation of Labeling Medium:** Prepare a fresh growth medium supplemented with a known concentration of **Adenine-13C5**. The final concentration will depend on the cell type and experimental goals but often ranges from 10 to 100 µM.

- Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the **Adenine-13C5** labeling medium.
- Incubation: Culture the cells in the labeling medium for a specific period. For steady-state analysis, this could be 24-48 hours. For kinetic flux analysis, a time-course experiment with multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) is performed.
- Metabolite Extraction:
 - After incubation, place the culture dish on ice and quickly remove the labeling medium.
 - Wash the cells twice with ice-cold PBS.
 - Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.
 - Transfer the cell lysate to a microcentrifuge tube.
 - Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.
- Sample Analysis (LC-MS/MS):
 - Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
 - Analyze the samples using an LC-MS/MS system to separate and quantify the unlabeled (M+0) and labeled (M+5) isotopologues of adenine, adenosine, AMP, ADP, and ATP.
- Data Analysis: Calculate the fractional enrichment of the 13C label in the adenine-containing metabolites. This data can be used to model the metabolic fluxes through the purine synthesis pathways.

Use as an Internal Standard

For accurate quantification of adenine in biological samples, **Adenine-13C5** can be used as an internal standard to correct for sample loss during preparation and for variations in instrument response.

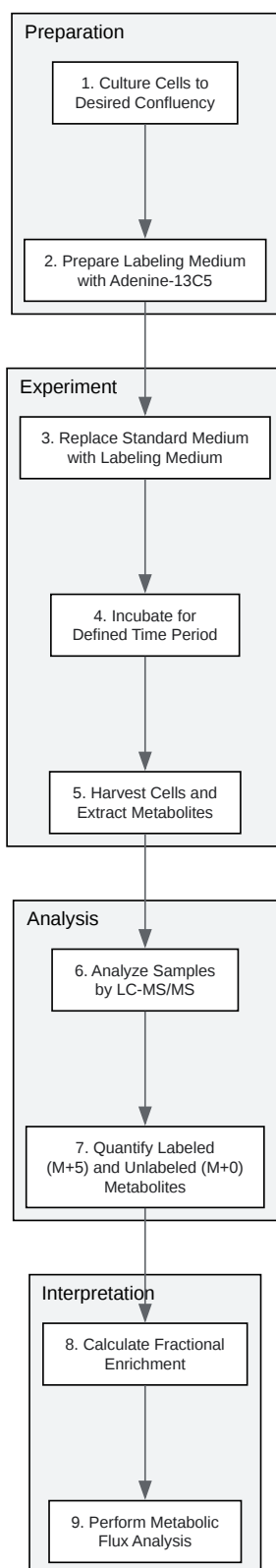
Objective: To accurately measure the concentration of endogenous adenine in a plasma sample.

Detailed Methodology:

- Sample Preparation: Take a known volume of the plasma sample (e.g., 100 μ L).
- Spiking Internal Standard: Add a precise amount of **Adenine-13C5** solution of a known concentration to the plasma sample.
- Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
- Analysis (LC-MS/MS):
 - Inject the sample into an LC-MS/MS system.
 - Monitor the specific mass transitions for both unlabeled adenine (endogenous) and **Adenine-13C5** (internal standard).
- Quantification: Calculate the ratio of the peak area of the endogenous adenine to the peak area of the **Adenine-13C5** internal standard. Use a calibration curve, prepared with known concentrations of unlabeled adenine and a fixed concentration of the internal standard, to determine the exact concentration of adenine in the original sample.

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic pathways where **Adenine-13C5** is utilized and a general workflow for its application in tracer studies.



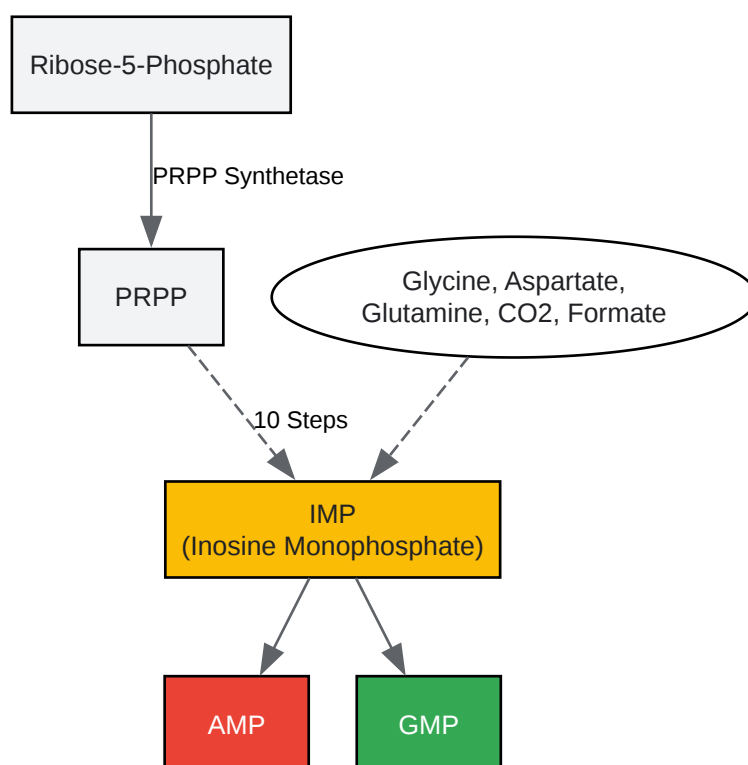
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Caption: Workflow for a metabolic labeling experiment using **Adenine-13C5**.

Purine Metabolism Pathways

Cells synthesize purine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. **Adenine-13C5** is directly utilized in the salvage pathway.

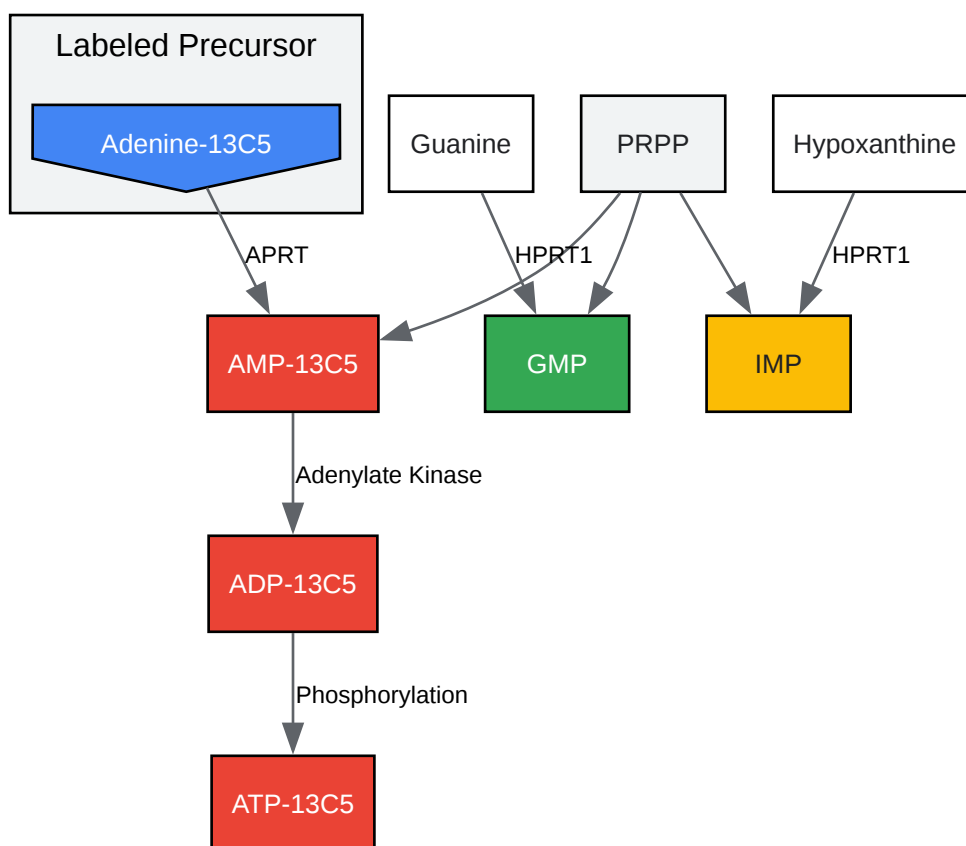
De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids, CO₂, and formate.



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Caption: Overview of the de novo purine synthesis pathway.

Salvage Pathway: This pathway recycles pre-formed purine bases and nucleosides obtained from the diet or from nucleic acid breakdown. **Adenine-13C5** directly enters this pathway to form labeled AMP.



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Caption: Purine salvage pathway showing the incorporation of **Adenine-13C5**.

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